tert-Amyl acetate

Description

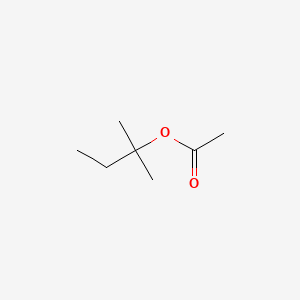

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylbutan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-7(3,4)9-6(2)8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCIFDCPHCKATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | TERT-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8273 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978091 | |

| Record name | 2-Methylbutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-amyl acetate is a colorless to yellow watery liquid with a weak odor of bananas. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless to yellow liquid with a weak odor of bananas; [CAMEO], Colorless to yellow watery liquid with a weak odor of bananas. | |

| Record name | TERT-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8273 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butanol acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DIMETHYLPROPYLACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/451 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

256.5 °F at 760 mmHg (USCG, 1999), 256.5 °F | |

| Record name | TERT-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8273 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DIMETHYLPROPYLACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/451 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

79 °F (est) (USCG, 1999), 79 °F | |

| Record name | TERT-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8273 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butanol acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DIMETHYLPROPYLACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/451 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

0.874 at 66.2 °F (USCG, 1999) - Less dense than water; will float, 0.874 at 66.2 °F | |

| Record name | TERT-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8273 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DIMETHYLPROPYLACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/451 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

12.1 [mmHg] | |

| Record name | 2-Methyl-2-butanol acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-16-1 | |

| Record name | TERT-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8273 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Amyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 2-methyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanol, 2-methyl-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLPROPYLACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/451 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

greater than -148 °F (USCG, 1999), >-148 °F | |

| Record name | TERT-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8273 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DIMETHYLPROPYLACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/451 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Amyl Acetate from tert-Amyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-amyl acetate (B1210297) from tert-amyl alcohol via Fischer esterification. It includes a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a summary of the relevant chemical data.

Introduction

Tert-amyl acetate (2-methylbutan-2-yl acetate) is an organic ester known for its characteristic banana-like or fruity odor.[1][2] It serves as a solvent in various industrial applications, including lacquers, paints, and in the extraction of penicillin.[2][3] The most common laboratory-scale synthesis method is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid (in this case, acetic acid) and an alcohol (tert-amyl alcohol).[4][5]

The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[5][6] To drive the reaction toward the product side and achieve a favorable yield, the equilibrium must be shifted. This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed.[6][7] While effective for primary and secondary alcohols, the Fischer esterification of tertiary alcohols like tert-amyl alcohol presents challenges, as they are prone to elimination (dehydration) under strong acidic conditions.[5][6] Therefore, careful control of reaction conditions is crucial.

Reaction Mechanism: Fischer Esterification

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a critical role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.[5][8]

-

Nucleophilic Attack: The nucleophilic oxygen atom of tert-amyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[5][8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[5][8]

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final product, this compound.[5]

Data Presentation

Quantitative data for the reactants, reagents, and the final product are summarized below for easy reference.

Table 1: Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

|---|---|---|---|---|

| tert-Amyl Alcohol | C₅H₁₂O | 88.15 | ~0.805 | ~102 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~1.049 | ~118 |

| This compound | C₇H₁₄O₂ | 130.18 | 0.874 | 124.7 |

Data sourced from references[1][9][10].

Table 2: Typical Experimental Parameters

| Parameter | Value | Purpose |

|---|---|---|

| Molar Ratio (Acetic Acid:Alcohol) | ~2:1 | Use excess acid to shift equilibrium |

| Catalyst | Conc. H₂SO₄ | Speeds up the reaction rate |

| Catalyst Amount | 2-3 drops | Catalytic quantity |

| Reaction Temperature | Reflux (~100-110 °C) | Provides energy for the reaction |

| Reaction Time | 60-75 minutes | To allow the reaction to approach equilibrium |

Parameters adapted from general Fischer esterification protocols.[7]

Experimental Protocol

This protocol details the synthesis, purification, and isolation of this compound. Safety Note: Concentrated sulfuric acid and glacial acetic acid are corrosive and should be handled with care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7] this compound is a flammable liquid.[9]

Materials:

-

tert-Amyl alcohol (2-methyl-2-butanol)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Simple distillation apparatus

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add 20 mL of glacial acetic acid followed by 15 mL of tert-amyl alcohol.

-

Swirl the flask gently to mix the reactants.

-

Carefully add 2-3 drops of concentrated sulfuric acid to the mixture. Swirling is necessary during addition as the reaction is exothermic.[11]

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

-

Reflux:

-

Assemble a reflux apparatus by attaching the water-cooled condenser to the round-bottom flask.[7]

-

Heat the mixture to a gentle boil using a heating mantle or sand bath.

-

Allow the mixture to reflux for approximately 60-75 minutes. A condensation ring should be visible in the lower part of the condenser.[7][12]

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Add 40 mL of cold water, cap the funnel, and shake gently, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.[11]

-

To neutralize the excess acetic acid, wash the organic layer with 25 mL portions of 5% sodium bicarbonate solution. Shake and vent carefully, as carbon dioxide gas will be produced.[11][12] Continue washing until the aqueous layer is basic (test with pH paper). Discard the aqueous layer after each wash.

-

Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to help remove dissolved water.[11] Separate and discard the aqueous brine layer.

-

-

Drying and Isolation:

-

Transfer the crude this compound (the organic layer) to a dry Erlenmeyer flask.

-

Dry the product by adding a small amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.[11]

-

Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

-

-

Purification by Distillation:

-

Add a few new boiling chips and set up a simple distillation apparatus.

-

Heat the flask to distill the product. Collect the fraction boiling in the range of 122-126 °C .[1]

-

Experimental Workflow Visualization

The overall experimental process, from combining reactants to final product analysis, can be visualized as a logical workflow.

References

- 1. 2-Methyl-2-butanol acetate | C7H14O2 | CID 12238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gas detectors and respiratory protection equipments C7H14O2 (this compound), CAS number 625-16-1 [en.gazfinder.com]

- 3. nj.gov [nj.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. i3awards.org.au [i3awards.org.au]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-Butanol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-butanol (B152257) acetate (B1210297), systematically known as tert-amyl acetate, is an organic ester with applications in various fields, including its use as a flavoring agent and in the formulation of certain pharmaceuticals. Its synthesis is a fundamental exercise in organic chemistry, demonstrating key principles of esterification. This technical guide provides a comprehensive overview of the primary synthetic routes to 2-methyl-2-butanol acetate, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their laboratory work.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the involved substances is crucial for successful synthesis, purification, and characterization.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Methyl-2-butanol | 2-Methyl-2-butanol | C₅H₁₂O | 88.15 | 102 | 0.805 (at 25°C)[1] |

| Acetic Acid | Ethanoic acid | CH₃COOH | 60.05 | 118 | 1.049 |

| Acetyl Chloride | Ethanoyl chloride | CH₃COCl | 78.50 | 51-52 | 1.104 |

| Acetic Anhydride (B1165640) | Ethanoic anhydride | (CH₃CO)₂O | 102.09 | 138-140 | 1.082 |

| 2-Methyl-2-butanol Acetate | This compound | C₇H₁₄O₂ | 130.18 | ~125 | ~0.874 |

Synthesis Methodologies

The synthesis of 2-methyl-2-butanol acetate can be achieved through several established methods in organic chemistry. The most common and practical approaches are detailed below.

Fischer Esterification

Fischer esterification is a classic and widely used method for producing esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (typically the less expensive one) is used, or the water formed during the reaction is removed.

Reaction:

Reaction Mechanism:

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.

Figure 1: Fischer Esterification Mechanism.

Experimental Protocol:

A general procedure for Fischer esterification, which can be adapted for the synthesis of 2-methyl-2-butanol acetate, is as follows[2]:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-2-butanol and a molar excess of glacial acetic acid (e.g., a 2:1 to 5:1 molar ratio of acid to alcohol).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically 1-3% of the total reaction volume.

-

Reflux: Heat the reaction mixture to reflux. The reaction temperature will be close to the boiling point of the excess reactant. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). A typical reflux time is 1-3 hours.

-

Work-up: After cooling the mixture to room temperature, transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Water to remove the excess acid and some of the unreacted alcohol.

-

A saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid. Be cautious of CO₂ evolution.

-

Brine (saturated NaCl solution) to remove residual water.

-

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and purify the crude ester by fractional distillation to obtain the final product. Collect the fraction boiling at approximately 125 °C.

Quantitative Data:

The yield of Fischer esterification can vary depending on the reaction conditions. Using a large excess of acetic acid and efficient removal of water can lead to yields exceeding 65%.[3]

Acylation with Acetyl Chloride

This method involves the reaction of 2-methyl-2-butanol with acetyl chloride. The reaction is typically faster and not reversible compared to Fischer esterification. A base, such as pyridine (B92270) or N,N-dimethylaniline, is often used to neutralize the hydrochloric acid (HCl) byproduct.

Reaction:

Experimental Protocol:

A detailed protocol for the synthesis of this compound using acetyl chloride has been reported and is adapted below:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-methyl-2-butanol (0.172 mol) and N,N-dimethylaniline (0.209 mol) in diethyl ether (25 mL).

-

Reagent Addition: Heat the mixture to reflux. Add acetyl chloride (0.198 mol) dropwise from the addition funnel over a period of about 1 minute. The addition will cause the evolution of white HCl mist.

-

Reflux: Continue to reflux the mixture for 1 hour. A white precipitate of N,N-dimethylaniline hydrochloride will form.

-

Work-up: After cooling to room temperature, add water (25 mL) to dissolve the precipitate.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and wash the ether layer twice with ice-cold 10% sulfuric acid. Then, wash twice with a saturated sodium bicarbonate solution until no more CO₂ is evolved.

-

Drying: Dry the organic layer over anhydrous sodium sulfate for several hours.

-

Purification: Filter the solution and remove the diethyl ether by simple distillation. The this compound can then be purified by distillation, collecting the fraction at 125 °C.

Quantitative Data:

While a specific yield for this exact protocol was not provided in the source, this method is generally known to produce good yields.

Acylation with Acetic Anhydride

Reacting 2-methyl-2-butanol with acetic anhydride in the presence of an acid catalyst is another effective method for synthesizing this compound. This method avoids the formation of corrosive HCl gas.

Reaction:

Experimental Protocol:

A patented method for producing high-purity this compound reports the following procedure:

-

Reaction Setup: In a reaction vessel equipped for reflux, combine equimolar amounts of tertiary-amyl alcohol and acetic anhydride.

-

Catalyst Addition: Add a catalytic amount of 38% hydrochloric acid (0.01% by weight of the tertiary-amyl alcohol).

-

Reflux: Reflux the mixture for two to four hours at a temperature between 115 and 125 °C.

-

Purification: The resulting this compound can be purified by fractional distillation. The fraction boiling between 120-125 °C is collected. For higher purity, this fraction can be washed with 10% potassium carbonate solution, dried, and redistilled to collect the product at 123-124 °C.

Quantitative Data:

This method is reported to produce high-purity this compound with a yield in excess of 80%.

Experimental Workflow

A general workflow for the synthesis and purification of 2-methyl-2-butanol acetate is depicted below.

Figure 2: General Experimental Workflow.

Characterization of 2-Methyl-2-Butanol Acetate

The identity and purity of the synthesized 2-methyl-2-butanol acetate should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the two methyl groups attached to the quaternary carbon (a singlet), and the acetyl methyl group (a singlet).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester functional group, typically in the range of 1735-1750 cm⁻¹. The absence of a broad O-H stretching band from the starting alcohol (around 3200-3600 cm⁻¹) indicates the completion of the reaction.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight from the mass spectrum.

Conclusion

This technical guide has outlined three robust methods for the synthesis of 2-methyl-2-butanol acetate, providing detailed experimental protocols and relevant quantitative data. The choice of method will depend on factors such as available reagents, desired purity, and reaction scale. For general laboratory synthesis, Fischer esterification offers a cost-effective route, while acylation with acetyl chloride or acetic anhydride provides faster reaction times and often higher yields. Proper purification and characterization are essential to ensure the quality of the final product. The provided information aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize 2-methyl-2-butanol acetate.

References

An In-depth Technical Guide to 2-Methylbutan-2-yl Acetate (tert-Amyl Acetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylbutan-2-yl acetate (B1210297), commonly known as tert-amyl acetate. It covers its chemical properties, synthesis, and safety information, presented in a format tailored for scientific and research applications.

Nomenclature and Identification

The IUPAC name for this compound is 2-methylbutan-2-yl acetate .[1] This name is derived from its structure as the acetate ester of 2-methylbutan-2-ol (tert-amyl alcohol).

| Identifier | Value |

| IUPAC Name | 2-methylbutan-2-yl acetate |

| Common Name | This compound |

| CAS Number | 625-16-1 |

| Molecular Formula | C7H14O2 |

| InChI Key | JCCIFDCPHCKATH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)OC(C)=O |

A logical diagram illustrating the nomenclature of amyl acetate isomers is provided below.

Caption: Nomenclature relationship of amyl acetate isomers to their parent alcohols.

Chemical and Physical Properties

2-Methylbutan-2-yl acetate is a colorless liquid with a characteristic fruity odor.[2] It is used as a solvent and in the formulation of artificial flavorings.[2]

| Property | Value |

| Molecular Weight | 130.18 g/mol [1] |

| Boiling Point | 138 °C at 741 mmHg |

| Melting Point | Approximately -70 °C[2] |

| Density | 0.876 g/mL at 25 °C |

| Refractive Index | 1.401 at 20 °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents[2] |

Synthesis

A common method for the synthesis of 2-methylbutan-2-yl acetate is the Fischer esterification of 2-methylbutan-2-ol with acetic acid, using a strong acid catalyst such as sulfuric acid.[3][4]

Reaction:

CH₃COOH + (CH₃)₂C(OH)CH₂CH₃ ⇌ CH₃COOC(CH₃)₂CH₂CH₃ + H₂O

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

-

2-Methylbutan-2-ol (tert-amyl alcohol)

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (for extraction)

-

5% Sodium bicarbonate solution (for washing)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 molar equivalent of 2-methylbutan-2-ol and 1.2 to 1.5 molar equivalents of glacial acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add an equal volume of cold water.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts.

-

-

Washing:

-

Wash the combined organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted acetic acid and the sulfuric acid catalyst. (Caution: CO₂ evolution).

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude 2-methylbutan-2-yl acetate.

-

-

Purification: The crude product can be purified by fractional distillation to obtain the pure ester.

A generalized experimental workflow for the synthesis of this compound is depicted below.

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Reactions

2-Methylbutan-2-yl acetate undergoes typical reactions of an ester. The most common reaction is hydrolysis, which is the reverse of the Fischer esterification. This can be catalyzed by either an acid or a base.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, 2-methylbutan-2-yl acetate will hydrolyze back to 2-methylbutan-2-ol and acetic acid. This is an equilibrium process.

-

Base-Catalyzed Hydrolysis (Saponification): When heated with a strong base, such as sodium hydroxide, the ester undergoes saponification to produce 2-methylbutan-2-ol and the sodium salt of acetic acid (sodium acetate). This reaction is essentially irreversible.

Safety and Handling

2-Methylbutan-2-yl acetate is a flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness.

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area or outdoors.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing mist or vapors.

-

Ground and bond container and receiving equipment to prevent static discharge.

First Aid Measures:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

References

An In-depth Technical Guide to tert-Amyl Acetate: Molecular Properties

This guide provides a detailed overview of the fundamental molecular characteristics of tert-Amyl acetate (B1210297), a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Formula and Weight

tert-Amyl acetate is an organic compound classified as an ester.[1] Its chemical structure and composition are fundamental to its reactivity and physical properties. The molecular formula for this compound is C7H14O2.[1][2][3][4][5] This formula indicates that each molecule is composed of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.

The molecular weight of a compound is a critical parameter in experimental and theoretical chemistry. For this compound, the calculated molecular weight is approximately 130.18 g/mol .[2][3] This value is essential for stoichiometric calculations in chemical reactions and for the preparation of solutions with specific molar concentrations.

Quantitative Data Summary

The key quantitative molecular data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C7H14O2 | [1][2][3][4][5] |

| Molecular Weight | 130.18 g/mol | [2][3] |

| IUPAC Name | 2-methylbutan-2-yl acetate | [2] |

| CAS Number | 625-16-1 | [2] |

| Density | 0.874 g/mL | [4] |

| Boiling Point | 125 °C | [4] |

Molecular Structure Visualization

To further understand the arrangement of atoms and bonds within the this compound molecule, a 2D structural diagram is provided. This visualization is generated using the DOT language and rendered by Graphviz.

Caption: 2D structure of the this compound molecule.

References

An In-depth Technical Guide on the Boiling Point of tert-Amyl Acetate at Different Pressures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point of tert-Amyl acetate (B1210297), with a focus on its behavior at different pressures. This document summarizes available data, outlines experimental protocols for boiling point determination, and provides visualizations to illustrate key concepts and workflows.

Introduction

Tert-Amyl acetate (2-methyl-2-butyl acetate) is a colorless to yellow liquid with a characteristic banana-like odor.[1][2] It finds application as a solvent in lacquers and paints, and in the pharmaceutical industry, for example, in the extraction of penicillin.[2] A thorough understanding of its physical properties, particularly its boiling point at various pressures, is crucial for its application in chemical synthesis, purification, and formulation processes. The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3][4][5][6] Consequently, the boiling point is dependent on the ambient pressure.[3][5]

Data Presentation

| Parameter | Value | Pressure |

| Boiling Point | 124.7 °C (256.5 °F) | 760 mmHg |

| Boiling Point | 125 °C | 760 mmHg |

| Vapor Pressure | 12.1 mmHg | @ 25 °C |

| Vapor Pressure (estimated) | 14.53 mmHg | @ 25 °C |

Note: The boiling point of 256.00 to 257.00 °C at 760.00 mm Hg found in some sources appears to be a typographical error and is likely intended to be in degrees Fahrenheit.[7][8]

Theoretical Relationship between Pressure and Boiling Point

The boiling point of a liquid is fundamentally linked to its vapor pressure. A liquid boils when its vapor pressure equals the external pressure. Therefore, by reducing the external pressure, the boiling point of the liquid is lowered.[9][10][11][12] This principle is the basis of vacuum distillation, a technique used to purify compounds that are unstable at their atmospheric boiling point or to reduce the energy cost of distillation.[9][10][11] The following diagram illustrates the qualitative relationship between vapor pressure and temperature, and how the boiling point changes with external pressure.

Caption: Relationship between vapor pressure and temperature.

Experimental Protocols

The determination of the boiling point of a substance at different pressures is a fundamental experimental procedure in chemistry. Below are detailed methodologies for common techniques.

1. Boiling Point Determination at Atmospheric Pressure (Thiele Tube Method)

This method is suitable for small sample volumes and provides a relatively accurate measurement of the boiling point at ambient pressure.[3][13][14]

-

Apparatus:

-

Procedure:

-

Add a small amount of this compound (about 0.5 mL) to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube in a vertical position and fill it with heating oil to a level just above the side arm.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the thermometer bulb is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame.[3] Convection currents will circulate the oil, ensuring uniform heating.[14]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[3] Record this temperature.

-

2. Boiling Point Determination at Reduced Pressure (Vacuum Distillation)

This method is used to determine the boiling point of a liquid at pressures below atmospheric pressure.[9][10][11][12]

-

Apparatus:

-

Round-bottom flask

-

Distillation head with a condenser

-

Receiving flask

-

Thermometer and thermometer adapter

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Manometer to measure pressure

-

Heating mantle

-

Stirring bar or boiling chips

-

-

Procedure:

-

Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

-

Place the this compound sample in the round-bottom flask along with a stirring bar or boiling chips to ensure smooth boiling.

-

Begin circulating cooling water through the condenser.

-

Slowly apply the vacuum, reducing the pressure in the system to the desired level. Monitor the pressure with the manometer.

-

Once the desired pressure is stable, begin heating the sample in the round-bottom flask.

-

The liquid will begin to boil at a temperature lower than its atmospheric boiling point.

-

The vapor will rise, condense in the condenser, and the distillate will collect in the receiving flask.

-

The boiling point at the measured pressure is the stable temperature reading on the thermometer when the liquid is distilling at a steady rate.

-

Record the temperature and the corresponding pressure.

-

To obtain boiling points at different pressures, the system can be carefully brought back to a higher pressure (or a lower vacuum), stabilized, and the distillation process repeated.

-

Mandatory Visualization

Caption: Experimental workflow for vacuum distillation.

Conclusion

References

- 1. 2-Methyl-2-butanol acetate | C7H14O2 | CID 12238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. scribd.com [scribd.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound, 625-16-1 [thegoodscentscompany.com]

- 8. This compound [flavscents.com]

- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 10. Purification [chem.rochester.edu]

- 11. echemi.com [echemi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thiele tube - Wikipedia [en.wikipedia.org]

Vapor Pressure of tert-Pentyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the vapor pressure of tert-pentyl acetate (B1210297) (also known as tert-amyl acetate). The information contained herein is intended to support research, development, and manufacturing activities where this solvent may be utilized. This document collates available data on its vapor pressure and outlines the fundamental experimental methodologies for its determination.

Quantitative Vapor Pressure Data

The vapor pressure of a substance is a critical physical property, particularly for applications involving distillation, evaporation, and formulation. Below is a summary of the available quantitative data for tert-pentyl acetate. It is important to note that experimentally determined, temperature-dependent vapor pressure data for tert-pentyl acetate is not widely available in the public domain. The values presented are largely derived from estimations and single-point measurements.

| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Data Type |

| 25 | 14.5 | 1.94 | Predicted[1] |

| 25 | 12.1 | 1.61 | Estimated[2] |

| 121.5 | 760 | 101.3 | Boiling Point[1] |

| 124.7 | 760 | 101.3 | Boiling Point |

Experimental Protocols for Vapor Pressure Measurement

Accurate determination of vapor pressure requires robust experimental techniques. The following are detailed methodologies for key experiments commonly cited for organic compounds like tert-pentyl acetate.

Static Method

The static method directly measures the equilibrium vapor pressure of a substance at a specific temperature in a closed system.

Principle: A sample of the substance is placed in a container, and the system is evacuated to remove air. The container is then brought to a constant, known temperature. The pressure exerted by the vapor in equilibrium with the liquid is then measured directly using a pressure transducer.

Apparatus:

-

A thermostatically controlled bath or oven to maintain a constant temperature.

-

A sample cell or isoteniscope made of glass or an appropriate inert material.

-

A high-vacuum pump to degas the sample and the apparatus.

-

A pressure measuring device such as a capacitance diaphragm gauge, a mercury manometer, or another suitable pressure transducer.

-

A temperature sensor (e.g., a platinum resistance thermometer or a thermocouple) with high accuracy.

Procedure:

-

The sample is introduced into the sample cell.

-

The sample is thoroughly degassed to remove any dissolved gases. This is a critical step and can be achieved by repeated freeze-pump-thaw cycles or by gentle boiling under vacuum.

-

The sample cell is placed in the thermostatic bath and allowed to reach thermal equilibrium at the desired temperature.

-

Once the temperature and pressure have stabilized, the vapor pressure reading is recorded from the pressure transducer.

-

The temperature is then adjusted to the next setpoint, and the measurement is repeated to obtain a set of vapor pressure data as a function of temperature.

Dynamic Method (Ebulliometry)

The dynamic method, also known as the ebulliometric method, determines the boiling point of a liquid at a controlled pressure.

Principle: The vapor pressure of a liquid is equal to the external pressure at its boiling point. By measuring the boiling temperature of the substance at various controlled pressures, a vapor pressure curve can be constructed.

Apparatus:

-

An ebulliometer, which is a specialized piece of glassware designed for determining boiling points. It typically includes a boiling flask, a reflux condenser, and a thermometer well.

-

A pressure control system, including a vacuum pump and a manostat, to maintain a constant pressure within the apparatus.

-

A precise pressure measuring device.

-

A highly accurate temperature measuring device.

Procedure:

-

The tert-pentyl acetate sample is placed in the boiling flask of the ebulliometer.

-

The system is evacuated and then set to a specific, constant pressure using the pressure control system.

-

The sample is heated to its boiling point, which is indicated by a stable temperature reading of the vapor and condensed liquid.

-

The boiling temperature and the corresponding pressure are recorded.

-

The pressure is then adjusted to a new setpoint, and the boiling temperature is re-measured. This process is repeated across a range of pressures to generate the vapor pressure-temperature data.

Visualizations

Logical Relationship of Vapor Pressure Measurement

The following diagram illustrates the logical workflow for determining the vapor pressure of a substance like tert-pentyl acetate using common experimental approaches.

References

Isomers of amyl acetate and their properties

An In-depth Technical Guide to the Isomers of Amyl Acetate (B1210297) and Their Properties

Introduction

Amyl acetate, with the chemical formula C7H14O2, is an organic compound classified as an ester.[1] It is formed from the condensation reaction of an amyl alcohol (pentanol) and acetic acid.[2] While the term "amyl acetate" is often used generically, it represents a group of isomers with the same molecular formula but different structural arrangements of the atoms.[2][3] This structural variance leads to distinct physical, chemical, and biological properties for each isomer.[2] Commercial amyl acetate is typically a mixture of these isomers, with the exact composition depending on its grade and derivation.[4][5]

This technical guide provides a comprehensive overview of the primary isomers of amyl acetate, their specific properties, detailed experimental protocols for their synthesis and analysis, and their applications, with a focus on contexts relevant to researchers, scientists, and drug development professionals. The differentiation between isomers is critical in pharmaceutical applications, where even minor structural changes can significantly impact a compound's efficacy, toxicity, and pharmacokinetic profile.[6]

Isomers of Amyl Acetate

The isomers of amyl acetate are distinguished by the structure of the five-carbon amyl group. The principal isomers include n-amyl acetate, isoamyl acetate, sec-amyl acetate, tert-amyl acetate, and neopentyl acetate. These can be categorized based on the structure of the precursor amyl alcohol.

Caption: Structural classification of common amyl acetate isomers.

-

n-Amyl Acetate (Pentyl Acetate): The straight-chain isomer.[4]

-

Isoamyl Acetate (Isopentyl Acetate or 3-Methyl-1-butyl Acetate): A branched-chain isomer, well-known for its strong banana or pear-like odor.[7][8]

-

sec-Amyl Acetate (1-Methylbutyl Acetate): Formed from 2-pentanol.[9]

-

This compound (1,1-Dimethylpropyl Acetate): A tertiary ester with a camphor-like or fruity odor.[10][11]

-

Neopentyl Acetate (2,2-Dimethylpropyl Acetate): A highly branched isomer.[12]

Physical and Chemical Properties

The isomeric differences result in variations in physical properties such as boiling point, melting point, and density. These properties are critical for purification processes, solvent selection, and formulation development. All isomers are colorless, flammable liquids with limited solubility in water but high solubility in organic solvents.[7][13]

| Property | n-Amyl Acetate | Isoamyl Acetate | sec-Amyl Acetate | This compound | Neopentyl Acetate |

| Molecular Formula | C7H14O2[4] | C7H14O2[1] | C7H14O2[9] | C7H14O2[14] | C7H14O2[12] |

| Molecular Weight ( g/mol ) | 130.19 | 130.19 | 130.18[15] | 130.18[16] | 130.18[12] |

| Boiling Point (°C) | 149[17] | 142.5[1] | ~133 (271.4°F)[15] | ~125 (256.5°F)[16][18] | 121.5[19] |

| Melting Point (°C) | -71[17] | -78.5[1] | ~-78.6 (-109°F)[20] | ~-70[14] | N/A |

| Density (g/cm³ at 20°C) | 0.87[17] | 0.876 (at 15°C)[1] | 0.861-0.866[15] | 0.874[18] | 0.881[19] |

| Vapor Pressure (mmHg at 20°C) | ~6 (6 hPa)[17] | 3.375[21] | 7[15] | 12.1[11] | ~10.9 (14.5 mmHg at 25°C)[19] |

| Flash Point (°C) | 41[17] | 25[21] | ~32 (89°F)[15] | ~26 (79°F)[11][16] | 25.4[19] |

| Solubility in Water | 10 g/L[17] | Slightly soluble[1] | Slight[15] | Sparingly soluble[14] | N/A |

| Odor | Banana-like[4][22] | Strong banana/pear[1][7] | Mild, fruity[13][23] | Weak banana-like, fruity[11][14] | Fruity, ethereal, sweet[12] |

Experimental Protocols

Synthesis of Isoamyl Acetate via Fischer Esterification

This protocol describes a common laboratory method for synthesizing an amyl acetate isomer. Isoamyl acetate is used here as a representative example.

Objective: To synthesize isoamyl acetate from isoamyl alcohol and glacial acetic acid using an acid catalyst.[24]

Materials and Reagents:

-

Isoamyl alcohol (isopentyl alcohol)

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst) or Amberlyst® resin[24]

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Deionized water

-

Round-bottom flask or conical vial[24]

-

Reflux condenser[24]

-

Heating mantle or aluminum block[24]

-

Separatory funnel

-

Spin vane or magnetic stir bar[24]

Procedure:

-

Reaction Setup: In a 5-mL conical vial or appropriate round-bottom flask, combine 1.0 mL of isoamyl alcohol, 1.5 mL of glacial acetic acid, and 2-3 drops of concentrated sulfuric acid (or 0.2 g of Amberlyst® resin).[24] Add a spin vane.

-

Reflux: Attach a water-cooled reflux condenser to the flask. Heat the mixture to a gentle boil (approximately 150-160°C if using a heating block) and maintain reflux for 60-75 minutes.[24] This allows the reaction to proceed towards equilibrium without loss of volatile reagents.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction/Washing:

-

Slowly add 10 mL of deionized water to the funnel. Shake gently and allow the layers to separate. Discard the lower aqueous layer.

-

Add 5 mL of 5% sodium bicarbonate solution to neutralize the excess acetic and sulfuric acids. Swirl until CO2 evolution ceases, then stopper and shake, venting frequently.[24] Separate and discard the aqueous layer. Repeat this wash.

-

Wash the organic layer with 5 mL of deionized water. Separate and discard the aqueous layer.

-

-

Drying: Transfer the crude isoamyl acetate (top layer) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to remove residual water. Swirl and let it stand for 10-15 minutes.

-

Isolation: Decant or filter the dried product into a pre-weighed vial. The product can be further purified by distillation if required.

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Glacial acetic acid is corrosive and has a strong odor. Amyl alcohols and acetates are flammable.[10] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Analysis of Amyl Acetate Isomers by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for separating and identifying volatile compounds like amyl acetate isomers in a mixture.[4][25]

Objective: To separate, identify, and quantify amyl acetate isomers in a sample.

Materials and Reagents:

-

Amyl acetate isomer sample or mixture

-

High-purity solvent for dilution (e.g., carbon disulfide or hexane)[25]

-

Internal standard (e.g., undecane)

-

GC vials with septa

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 6890 or similar, equipped with a mass selective detector (MSD).[25]

-

Column: DB-Wax (60 m x 0.32 mm i.d., 0.5 µm film thickness) or equivalent polar capillary column.[25]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Injection: 1 µL split injection (e.g., 50:1 split ratio).

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold: 5 minutes at 220°C.

-

-

MSD Parameters:

-

Transfer Line Temperature: 230°C.

-

Ion Source Temperature: 230°C.

-

Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-200 amu.

-

Procedure:

-

Sample Preparation: Prepare a stock solution of the amyl acetate sample in the chosen solvent. Create a series of calibration standards at different concentrations, each containing a fixed amount of the internal standard. Prepare a quality control (QC) sample.

-

Instrument Setup: Equilibrate the GC-MS system with the specified parameters.

-

Analysis: Inject the calibration standards, followed by the QC and unknown samples.

-

Data Processing:

-

Identify the peaks for each isomer based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).

-

Integrate the peak areas for each isomer and the internal standard.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Determine the concentration of each isomer in the unknown samples using the regression equation from the calibration curve.

-

Caption: Experimental workflow for the synthesis and analysis of amyl acetate.

Applications and Biological Significance

The varied properties of amyl acetate isomers lend them to a wide range of applications.

-

Solvents: They are widely used as solvents for paints, lacquers, and resins due to their good solvency and moderate evaporation rates.[3] n-Amyl acetate is used as a solvent for nitrocellulose lacquers.[8]

-

Flavoring and Fragrance: Isoamyl acetate is a key component in artificial banana and pear flavorings used in the food industry for products like candies and baked goods.[1][8] The distinct odors of the isomers are also used to scent various consumer products.[3]

-

Pharmaceutical Industry: Amyl acetate is used in the preparation and extraction of penicillin.[2][3] In drug development, understanding the properties of isomers is paramount. The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in medicinal chemistry to enhance potency, alter pharmacokinetics, or reduce toxicity.[26] While amyl acetate itself is not typically a pharmacophore, its isomers serve as useful case studies in the principles of isomerism and its effect on biological activity.[6]

-

Other Uses: Isoamyl acetate serves as an alarm pheromone for honeybees.[8] It is also used to test the effectiveness of respirators due to its strong, non-toxic odor.[8]

Toxicology: Amyl acetate isomers generally have low to moderate toxicity.[3] Inhalation of high concentrations of vapor can cause irritation to the eyes, nose, and throat, as well as central nervous system effects like headache, dizziness, and nausea.[10][27] High exposure may also pose a risk of liver and kidney damage.[10] As with any chemical, appropriate safety measures and ventilation are necessary when handling these compounds.[10]

References

- 1. greenchemindustries.com [greenchemindustries.com]

- 2. AMYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Amyl Acetate | C7H14O2 | CID 12348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. amyl acetate, 628-63-7 [thegoodscentscompany.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Isoamyl acetate | 123-92-2 [chemicalbook.com]

- 8. Isoamyl acetate - Wikipedia [en.wikipedia.org]

- 9. sec-Amyl acetate - Wikipedia [en.wikipedia.org]

- 10. nj.gov [nj.gov]

- 11. 2-Methyl-2-butanol acetate | C7H14O2 | CID 12238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scent.vn [scent.vn]

- 13. Amyl acetate | 628-63-7 [chemicalbook.com]

- 14. Gas detectors and respiratory protection equipments C7H14O2 (this compound), CAS number 625-16-1 [en.gazfinder.com]

- 15. SEC-AMYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. n-Amyl acetate EMPLURA 628-63-7 [sigmaaldrich.com]

- 18. CAS Common Chemistry [commonchemistry.cas.org]

- 19. 926-41-0 | neopentyl acetate [chemindex.com]

- 20. restoredcdc.org [restoredcdc.org]

- 21. ScenTree - Isoamyl acetate (CAS N° 123-92-2) [scentree.co]

- 22. N-AMYL ACETATE (PENTYL ACETATE) | Occupational Safety and Health Administration [osha.gov]

- 23. SEC-AMYL ACETATE | Occupational Safety and Health Administration [osha.gov]

- 24. westfield.ma.edu [westfield.ma.edu]

- 25. osha.gov [osha.gov]

- 26. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 27. uwaterloo.ca [uwaterloo.ca]

tert-Amyl acetate safety data sheet (SDS) information

A Technical Safety Guide to tert-Amyl Acetate (B1210297)

Introduction

tert-Amyl acetate (TAA), also known as 2-methylbutan-2-yl acetate, is a colorless to yellow liquid characterized by a weak, banana-like odor.[1][2][3] Its chemical formula is C₇H₁₄O₂ and its CAS registry number is 625-16-1.[4][5] Due to its solvent properties, TAA is utilized in products such as lacquers, paints, and nail polish, and has applications in the pharmaceutical industry, including in the extraction of penicillin.[6] This guide provides an in-depth summary of the critical safety data for this compound, intended for researchers, scientists, and professionals in drug development who may handle this chemical.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in a laboratory or manufacturing setting. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 130.18 g/mol | [1] |

| Appearance | Colorless to yellow liquid with a weak banana-like odor | [1][2][3] |

| Boiling Point | 124.7 °C (256.5 °F) at 760 mmHg | [1][2] |

| Melting Point | > -100 °C (> -148 °F) / ~ -70 °C | [1][5] |

| Flash Point | 26.1 °C (79 °F) (Closed Cup) | [1][7] |

| Autoignition Temperature | 379.4 °C (715 °F) | [1][2] |

| Density / Specific Gravity | 0.874 g/cm³ at 19 °C (66.2 °F) | [1][2] |

| Vapor Pressure | 12.1 - 14.53 mmHg at 25 °C | [2][7] |

| Vapor Density (Air=1) | 4.49 | [5] |

| Solubility | Sparingly soluble in water; soluble in alcohol | [5][7] |

| Odor Threshold | 0.08 ppm | [8] |

Fire and Explosion Hazards

This compound is a flammable liquid and poses a significant fire hazard. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[8] All equipment used when handling the product must be grounded to prevent static discharge.[1]

| Hazard Parameter | Value | Reference(s) |

| GHS Classification | Flammable Liquid, Category 3 | [9] |

| Lower Explosive Limit (LEL) | 1.0% | [1][5] |

| Upper Explosive Limit (UEL) | 7.5% | [1][5] |

| NFPA 704 Rating | Health: 1, Flammability: 3, Instability: 0 | [10] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8] Water fog may also be used in conjunction with these agents.[1]

-

Unsuitable Extinguishing Media: A direct stream of water may be ineffective.[1][8]

-

Specific Hazards: When heated, it can emit acrid fumes.[1] Containers may explode in a fire.[6]

GHS Hazard Classification and Logic

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.

Caption: GHS classification pathway for this compound.

Toxicology and Health Effects

Exposure to this compound can occur via inhalation, ingestion, and skin or eye contact.[11]

Acute Effects:

-

Inhalation: Breathing vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[6] High concentrations may cause central nervous system (CNS) depression, with symptoms including headache, dizziness, nausea, and tiredness.[6]

-

Skin and Eye Contact: Direct contact can cause irritation to the skin and eyes.[6]

-

Ingestion: May cause irritation of the gastrointestinal tract.[8]

Chronic Effects:

-

Prolonged or repeated exposure may potentially damage the liver and kidneys.[6]

| Toxicity Data | Value | Species | Reference(s) |

| Acute Oral LD50 | 6500 mg/kg | Rat | [12] |

| Aquatic Toxicity (LC50) | 65 ppm / 96 h | Mosquito Fish | [8] |

| Aquatic Toxicity (TLm) | 120 ppm / 48 h | Daphnia | [8] |

| Aquatic Toxicity (TLm) | 53 ppm / 24 h | Brine Shrimp | [8] |

Exposure Controls and Personal Protection

Effective control of exposure is critical. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Exposure Limits:

| Agency/Guideline | Limit Type | Value | Reference(s) |

| ACGIH TLV (as Pentyl Acetate) | TWA (8-hr) | 50 ppm | [6][10] |

| ACGIH TLV (as Pentyl Acetate) | STEL (15-min) | 100 ppm | [6][10] |

| WorkSafe WES | TWA (8-hr) | 50 ppm (270 mg/m³) | [4][13] |

| WorkSafe WES | STEL (15-min) | 50 ppm (270 mg/m³) | [4][13] |

Engineering Controls:

-

Operations should be enclosed where possible, with local exhaust ventilation used at the site of chemical release to keep airborne concentrations below exposure limits.[6][10] Facilities should be equipped with an eyewash station and a safety shower.[10]

Personal Protective Equipment (PPE): The selection of PPE depends on the potential for exposure.

Caption: Logic for selecting Personal Protective Equipment (PPE).

Referenced Experimental Methodologies

Safety data values are determined by standardized experimental protocols. While full, detailed methodologies are not provided in SDSs, the principles of key tests are described below.

-

Flash Point (Closed-Cup Method): The flash point is the lowest temperature at which a liquid's vapors will ignite in the presence of an ignition source.[14] In a closed-cup test (e.g., Pensky-Martens or Tag Closed Cup), a sample is heated in a sealed container at a controlled rate.[14][15] An ignition source is periodically introduced into the vapor space. The temperature at which a "flash" is first observed is recorded as the flash point.[15] This method simulates conditions in a closed container and is often preferred for regulatory and specification purposes.[16]

-

Acute Oral Toxicity (LD50): This test determines the single dose of a substance that can be expected to cause death in 50% of a group of test animals (the median lethal dose, or LD50).[17] Standardized protocols, such as OECD Test Guidelines 420, 423, or 425, are followed.[18] In these studies, graduated doses of the substance are administered orally (typically by gavage) to groups of animals (usually rats).[17] The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[17][19] Statistical methods are used to calculate the LD50 value from the dose-mortality data.[17]

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 2-Methyl-2-butanol acetate | C7H14O2 | CID 12238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1-DIMETHYLPROPYLACETATE | Occupational Safety and Health Administration [osha.gov]

- 4. This compound | WorkSafe [worksafe.govt.nz]

- 5. Gas detectors and respiratory protection equipments C7H14O2 (this compound), CAS number 625-16-1 [en.gazfinder.com]

- 6. nj.gov [nj.gov]

- 7. This compound, 625-16-1 [thegoodscentscompany.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 11. restoredcdc.org [restoredcdc.org]

- 12. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 13. This compound | WorkSafe [forestry.worksafe.govt.nz]

- 14. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 15. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 16. scimed.co.uk [scimed.co.uk]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. oecd.org [oecd.org]

An In-depth Technical Guide to the Safe Handling and Storage of tert-Amyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for tert-Amyl acetate (B1210297). The following sections detail the physical and chemical properties, exposure limits, personal protective equipment, and specific protocols to ensure a safe laboratory environment.

Physicochemical Properties

Tert-Amyl acetate is a colorless to yellow, watery liquid with a characteristic banana-like odor.[1] It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Value | References |

| Molecular Formula | C7H14O2 | [1] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| Boiling Point | 256.5 °F (124.7 °C) at 760 mmHg | [1][2] |

| Melting Point | > -148 °F (-100 °C) | [1][2] |

| Flash Point | 79 °F (26.1 °C) Closed Cup (estimated) | [1][2][3][4] |

| Autoignition Temperature | 715 °F (379.4 °C) | [1][2][3] |

| Vapor Pressure | 12.1 mmHg at 25 °C | [1] |

| Vapor Density (Air = 1) | 4.49 | [5] |

| Specific Gravity (Water = 1) | 0.874 at 66.2 °F (19 °C) | [1][2] |